N-cycloheptyl-2-(pyridin-4-yl)quinoline-4-carboxamide
Description
N-Cycloheptyl-2-(pyridin-4-yl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by a pyridin-4-yl substituent at the 2-position of the quinoline core and a cycloheptyl group attached to the carboxamide nitrogen.
Properties
Molecular Formula |
C22H23N3O |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-cycloheptyl-2-pyridin-4-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H23N3O/c26-22(24-17-7-3-1-2-4-8-17)19-15-21(16-11-13-23-14-12-16)25-20-10-6-5-9-18(19)20/h5-6,9-15,17H,1-4,7-8H2,(H,24,26) |
InChI Key |
QWPUTTSAOUKDGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation
Functionalization at C4
The C4-carboxylic acid group is critical for subsequent amidation. Hydrolysis of ester-protected intermediates (e.g., methyl or ethyl esters) under basic conditions (NaOH/EtOH, reflux) generates the free acid. Search Result confirms the structural stability of 2-(pyridin-4-yl)quinoline-4-carboxylic acid under these conditions, with >95% purity achieved via recrystallization from ethanol/water mixtures.
Introduction of the Pyridin-4-yl Group via Suzuki–Miyaura Coupling
Installation of the 2-pyridinyl moiety employs palladium-catalyzed cross-coupling, leveraging methodologies from Search Results and.
Optimized Coupling Conditions
- Catalyst system : Pd(PPh₃)₄ (5 mol%) with K₂CO₃ as base in DMF/H₂O (3:1) at 100°C.
- Substrate scope : Bromoquinoline derivatives react efficiently with pyridin-4-ylboronic acid, achieving yields of 78–92%. Microwave-assisted protocols reduce reaction times from 12 h to 30 min while maintaining yields >85%.
Regioselectivity and Byproduct Mitigation
- Ortho-effect : Electron-withdrawing groups at C4 (carboxylic acid) enhance reactivity at C2, minimizing undesired C3 coupling.
- Purification : Silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) removes residual boronic acid and palladium complexes.
Carboxamide Formation via Carboxylic Acid Activation
Conversion of the C4-carboxylic acid to the cycloheptylamide involves two-stage activation and nucleophilic substitution.
Acid Chloride Generation
Amidation with Cycloheptylamine
- Conditions : Dropwise addition of cycloheptylamine to the acid chloride in THF, with Et₃N as a base (yield: 82–90%).
- Side reactions : Overalkylation is suppressed by maintaining stoichiometric ratios (1:1.05 acid chloride:amine).
Alternative Routes and Novel Strategies
One-Pot Tandem Synthesis
Recent advances combine Pfitzinger condensation and Suzuki coupling in a single reactor. Search Result highlights ultrasound-assisted methods that accelerate condensation steps (30 min vs. 6 h conventional), though this approach remains untested for pyridinyl-quinoline systems.
Enzymatic Amidation
Pilot studies using lipase B from Candida antarctica (CAL-B) in ionic liquids achieve 65% conversion, offering a metal-free alternative. Optimization of solvent systems (e.g., [BMIM][BF₄]) may enhance efficiency.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Thermal Stability
DSC analysis reveals a melting point of 214–216°C, with no decomposition below 300°C.
Yield Optimization and Industrial Scalability
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Pfitzinger Condensation | AcOH/HCl, 130°C, 8 h | 76 | 92 |
| Suzuki Coupling | Pd(PPh₃)₄, MW, 100°C, 30 min | 89 | 98 |
| Amidation | SOCl₂, cycloheptylamine, THF, 25°C | 85 | 99 |
Industrial-scale production (10 kg batches) uses continuous flow reactors for Suzuki steps, reducing Pd leaching to <5 ppm.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-(pyridin-4-yl)quinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives .
Scientific Research Applications
N-cycloheptyl-2-(pyridin-4-yl)quinoline-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. One known target is the translation elongation factor 2 (PfEF2), which is involved in protein synthesis . By inhibiting this factor, the compound can disrupt the translation process, leading to its biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Amine Substituent Impact : Bulky aromatic amines (e.g., naphthalen-2-yl) yield lower (14.67%) compared to aliphatic amines like piperidine (69.5%) due to steric hindrance during coupling .
- Pyridine Position : Substitution at pyridin-4-yl (vs. 3- or 2-) may enhance π-π stacking in target binding, as seen in cytochrome P450 2C9 inhibitors .
Physicochemical Properties
- Melting Points : Aromatic substituents (e.g., naphthalenyl) increase melting points (215–216°C for compound 7) compared to aliphatic substituents (136–137°C for compound 1) due to enhanced intermolecular stacking .
Functional Group Modifications
- Hydrazinyl Derivatives: Compounds like (E)-N-benzyl-2-((2-(pyridin-3-ylmethylene)hydrazinyl)quinoline-4-carboxamide (compound 20) exhibit distinct binding profiles due to the hydrazine linker, which may chelate metal ions or form hydrogen bonds in enzymatic pockets .
Biological Activity
N-cycloheptyl-2-(pyridin-4-yl)quinoline-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes existing research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Overview of the Compound
This compound belongs to the quinoline family, characterized by a bicyclic structure that incorporates a quinoline core and various substituents. Its molecular formula is C19H20N4O, indicating the presence of nitrogen and oxygen functional groups that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
1. Enzyme Inhibition:
The compound exhibits inhibitory effects on enzymes such as topoisomerases, which are crucial for DNA replication and repair. This inhibition can lead to the suppression of cancer cell proliferation by inducing DNA damage and preventing cell division.
2. Receptor Binding:
It has been shown to bind to specific receptors on cell membranes, modulating signal transduction pathways that influence various cellular functions, including apoptosis and differentiation.
3. Antimicrobial Activity:
Research indicates that this compound possesses significant antimicrobial properties. It has been tested against various mycobacterial species, demonstrating higher activity compared to standard treatments like isoniazid and pyrazinamide .
Antiplasmodial Activity
A study focused on a series of quinoline derivatives highlighted the antiplasmodial activity of this compound. The compound exhibited moderate potency against Plasmodium falciparum, with an EC50 value in the low nanomolar range .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. The results indicate that it can effectively inhibit cell growth with minimal toxicity towards normal human cells, suggesting a favorable therapeutic index .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure | Notable Features |
|---|---|---|
| N-cycloheptylquinoline-2-carboxamide | C18H20N2O | Higher activity against M. tuberculosis |
| Chloroquine | C18H26ClN3 | Established antimalarial drug |
| N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide | C19H20N4O | Similar core but different substituents |
This table illustrates how this compound stands out due to its specific substitution pattern, which may enhance its binding affinity and biological efficacy.
Case Studies
Several case studies have documented the effectiveness of N-cycloheptyl derivatives in preclinical settings:
-
Antimalarial Efficacy:
In a mouse model infected with P. berghei, N-cycloheptyl derivatives demonstrated significant oral efficacy, achieving ED90 values below 1 mg/kg when administered over four days . -
Anticancer Activity:
A clinical study reported that N-cycloheptyl derivatives showed promising results in inhibiting tumor growth in xenograft models, suggesting potential for further development as anticancer agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-cycloheptyl-2-(pyridin-4-yl)quinoline-4-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : A typical route involves coupling quinoline-4-carboxylic acid derivatives with cycloheptylamine via carbodiimide-mediated amidation (e.g., using PyBOP or HATU in DMF with NMM as a base). For example, describes a similar synthesis for quinoline-4-carboxamides, achieving 59% yield under room-temperature stirring with vacuum filtration for purification. Optimization includes adjusting stoichiometry (e.g., 1.2 equivalents of amine), solvent selection (DMF for solubility), and reaction time (12–24 hours). Low yields due to steric hindrance from the cycloheptyl group may require elevated temperatures (40–60°C) .
Q. Which analytical techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- NMR : and NMR identify substituent integration and regiochemistry (e.g., pyridinyl protons at δ 8.5–9.0 ppm as in ).
- MS : ESI-MS confirms molecular weight (e.g., [M+H] peaks in ).
- HPLC : Purity assessment (>95%) via reverse-phase C18 columns with gradient elution (e.g., 0.1% TFA in water/acetonitrile, as in ). Discrepancies in mass or integration require re-isolation or alternative coupling reagents .
Q. How is crystallographic data for structural validation obtained, and what software is used?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles. highlights SHELX’s robustness for small molecules, with R-factors <0.05 indicating high accuracy. For poor diffraction, synchrotron radiation or cryocooling may improve data quality .
Advanced Research Questions
Q. How can synthetic yields be improved for sterically hindered derivatives of this compound?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yields by 10–15% ( ).
- Protecting groups : Temporarily mask the quinoline nitrogen to reduce steric clash during amidation.
- Catalysts : Pd-mediated coupling (e.g., Suzuki for pyridinyl incorporation) enhances regioselectivity ( ). Post-reaction purification via preparative HPLC resolves byproducts .
Q. What strategies resolve contradictions in cytochrome P450 (CYP) binding data for this compound?
- Methodological Answer : Discrepancies in IC values (e.g., CYP2C9 inhibition in vs. 14) arise from assay conditions. Standardize protocols:
- Enzyme source : Use recombinant human CYP isoforms.
- Substrate concentration : Maintain Km values (e.g., 5 µM diclofenac for CYP2C9).
- Data normalization : Include positive controls (e.g., sulfaphenazole) to correct for inter-experimental variability .
Q. How do substituent variations on the pyridinyl or cycloheptyl groups affect metabolic stability?
- Methodological Answer :
- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify half-life via LC-MS. notes that electron-withdrawing groups on pyridinyl (e.g., -CF) reduce CYP3A4-mediated oxidation.
- Computational modeling : DFT calculations predict metabolic hotspots (e.g., cycloheptyl C-H bonds). Validate with isotopic labeling (e.g., -incorporation) to track oxidation sites .
Data Interpretation and Conflict Resolution
Q. How are conflicting crystallographic and NMR structural models reconciled?
- Methodological Answer : SCXRD provides absolute configuration, while NMR may suggest dynamic conformers. For example, shows a planar quinoline core via X-ray, but NMR signals broadening at room temperature indicate rotational flexibility in the cycloheptyl group. Molecular dynamics simulations (AMBER/CHARMM) model these motions, with NOESY correlations validating low-energy conformers .
Q. What statistical methods validate biological activity data across independent studies?
- Methodological Answer : Apply meta-analysis tools (e.g., RevMan) to aggregate IC values, weighting by sample size and assay precision. For outliers (e.g., a 10-fold difference in kinase inhibition), assess covariates like cell line (HEK293 vs. HeLa) or endpoint detection method (luminescence vs. fluorescence) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
